molecular formula C11H16N2O B13205751 3-amino-N-benzyl-N-methylpropanamide

3-amino-N-benzyl-N-methylpropanamide

Cat. No.: B13205751
M. Wt: 192.26 g/mol
InChI Key: WCDCXEADXDPSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-benzyl-N-methylpropanamide is a chemical compound with the molecular formula C11H17N2O. . This compound has gained attention due to its structural characteristics, which include an amino group, a benzyl group, and a methylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-benzyl-N-methylpropanamide typically involves the reaction of benzylamine with methyl acrylate, followed by subsequent steps to introduce the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-benzyl-N-methylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and various substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-N-benzyl-N-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-benzyl-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The benzyl and methylpropanamide moieties contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-N-benzyl-N-methylpropanamide hydrochloride: A similar compound with a hydrochloride salt form, which may exhibit different solubility and stability properties.

    3-Amino-3-imino-N-methylpropanamide: Another related compound with an imino group, which may have distinct chemical reactivity and applications.

Uniqueness

Its ability to undergo various chemical reactions and its potential use in multiple research fields highlight its versatility and importance in scientific studies.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-amino-N-benzyl-N-methylpropanamide

InChI

InChI=1S/C11H16N2O/c1-13(11(14)7-8-12)9-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3

InChI Key

WCDCXEADXDPSLB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.